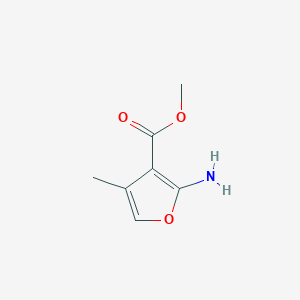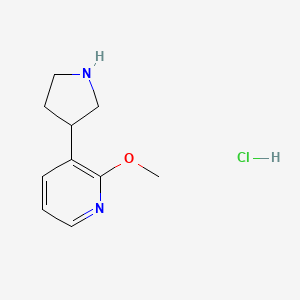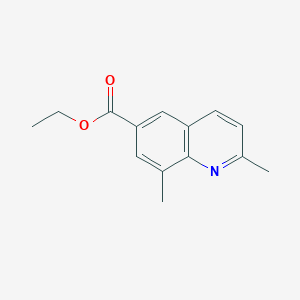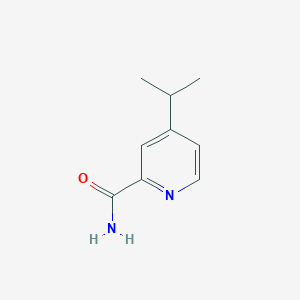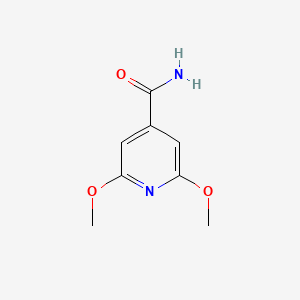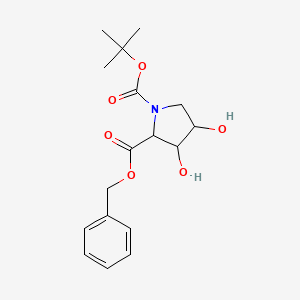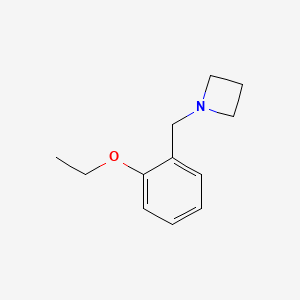![molecular formula C7H4IN3 B13671892 8-Iodopyrido[4,3-d]pyrimidine](/img/structure/B13671892.png)
8-Iodopyrido[4,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Iodopyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of an iodine atom at the 8th position of the pyrido[4,3-d]pyrimidine skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodopyrido[4,3-d]pyrimidine typically involves the selective Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine with various aryl boronic acids . The reaction conditions are optimized to achieve high yield and selectivity, with the nature of the palladium catalyst, solvent, base, and temperature playing crucial roles .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Suzuki-Miyaura cross-coupling reaction is a widely used method in industrial settings due to its mild reaction conditions and environmentally benign approach .
Chemical Reactions Analysis
Types of Reactions
8-Iodopyrido[4,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 8th position can be substituted with different aryl groups using the Suzuki-Miyaura cross-coupling reaction.
Oxidation and Reduction Reactions: While specific examples are not provided, pyridopyrimidines generally undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in the Suzuki-Miyaura cross-coupling reaction.
Aryl Boronic Acids: React with this compound to form aryl-substituted derivatives.
Solvents and Bases: The choice of solvent and base is crucial for the selectivity and yield of the reaction.
Major Products Formed
The major products formed from the reactions of this compound include various aryl-substituted pyridopyrimidines, which are key intermediates in the synthesis of potential PI3K inhibitors .
Scientific Research Applications
Medicinal Chemistry: It serves as a key intermediate in the synthesis of potential PI3K inhibitors, tyrosine kinase inhibitors, and PDE-4 inhibitors.
Biological Research: Pyridopyrimidines, including 8-Iodopyrido[4,3-d]pyrimidine, are known for their diverse biological activities, making them valuable in biological research.
Industrial Applications: The compound’s ability to undergo selective reactions makes it useful in the synthesis of various biologically active molecules.
Mechanism of Action
The mechanism of action of 8-Iodopyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of PI3K, tyrosine kinase, and PDE-4 enzymes . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another member of the pyridopyrimidine family with similar biological activities.
Pyrido[3,4-d]pyrimidine: Known for its diverse biological potential.
Pyrido[3,2-d]pyrimidine: Used in the synthesis of various biologically active molecules.
Uniqueness
8-Iodopyrido[4,3-d]pyrimidine is unique due to the presence of the iodine atom at the 8th position, which allows for selective substitution reactions and the synthesis of aryl-substituted derivatives . This unique feature makes it a valuable intermediate in the synthesis of potential inhibitors for various enzymes .
Properties
Molecular Formula |
C7H4IN3 |
|---|---|
Molecular Weight |
257.03 g/mol |
IUPAC Name |
8-iodopyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H4IN3/c8-6-3-9-1-5-2-10-4-11-7(5)6/h1-4H |
InChI Key |
KTPPJKVLAFCJJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=NC2=C(C=N1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Iodo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B13671809.png)
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13671811.png)
![3-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13671813.png)
![Ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13671825.png)

